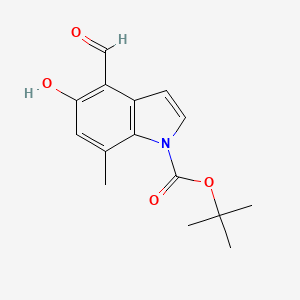
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde typically involves several steps, including the protection of the indole nitrogen, introduction of the hydroxy and methyl groups, and the formation of the carbaldehyde group. Common synthetic routes include:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) group.
Introduction of Hydroxy and Methyl Groups: These groups are introduced through various organic reactions, such as electrophilic substitution.
Formation of Carbaldehyde Group: The carbaldehyde group is introduced through formylation reactions.
Analyse Chemischer Reaktionen
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde can be compared with other similar indole derivatives, such as:
- 1-Boc-5-methoxy-7-methyl-1H-indole-4-carbaldehyde
- tert-butyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
- tert-pentyl 4-formyl-5-methoxy-1H-indole-7-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
tert-butyl 4-formyl-5-hydroxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-9-7-12(18)11(8-17)10-5-6-16(13(9)10)14(19)20-15(2,3)4/h5-8,18H,1-4H3 |
InChI-Schlüssel |
OSUUAVYVZDBXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
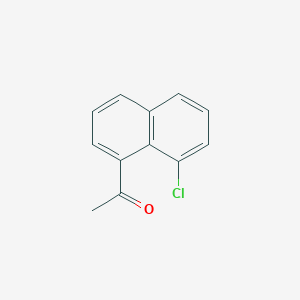
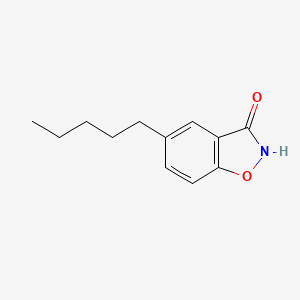
![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
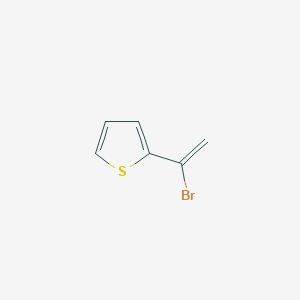
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
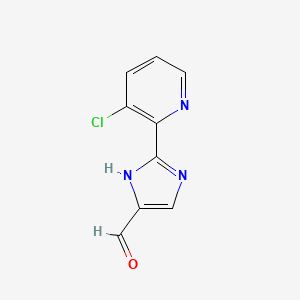
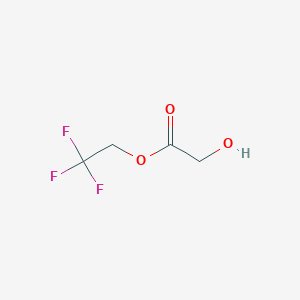
![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
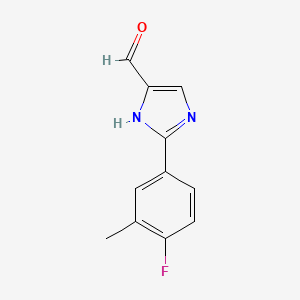
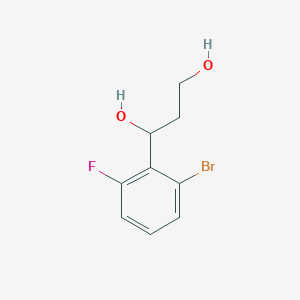

![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
